molecular formula C17H15N5O5S2 B2681173 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1219902-02-9

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2681173
CAS No.: 1219902-02-9
M. Wt: 433.46
InChI Key: VPSVSGZAWSWMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a high-purity synthetic compound intended for research and development purposes. This chemically complex molecule features a 1,3,4-thiadiazole core linked to a 5-methylisoxazole carboxamide group and a benzodioxole moiety, a structure often associated with potential bioactive properties. Researchers may investigate this compound as a key intermediate in synthetic organic chemistry or as a candidate for in vitro biological screening. Its complex structure, which integrates multiple heterocyclic systems, suggests potential for interaction with various enzymatic targets. Specific areas of research interest could include, but are not limited to, kinase inhibition, antimicrobial studies, or cancer research, though researchers should consult the latest scientific literature for confirmed mechanisms of action and applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O5S2/c1-9-4-11(22-27-9)15(24)19-16-20-21-17(29-16)28-7-14(23)18-6-10-2-3-12-13(5-10)26-8-25-12/h2-5H,6-8H2,1H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSVSGZAWSWMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic compound with potential biological activities, particularly in the field of cancer research. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which has been linked to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O5S2C_{19}H_{18}N_{4}O_{5}S_{2}, with a molecular weight of 446.5 g/mol. The structural components include:

  • Benzo[d][1,3]dioxole : Known for its role in various bioactive compounds.
  • Thiadiazole : Associated with antimicrobial and antifungal properties.
  • Isosoxazole : Linked to neuroprotective and anti-inflammatory activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For example, derivatives containing benzo[d][1,3]dioxole moieties have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
N-(5-((2-(benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamideHepG2/HCT116/MCF7Not yet reported-

The anticancer mechanisms of related compounds have been studied extensively and include:

  • Inhibition of EGFR : Compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers.
  • Induction of Apoptosis : Assessment via annexin V-FITC assays has confirmed apoptosis induction in treated cells.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases, leading to reduced proliferation.

Other Biological Activities

In addition to anticancer activity, compounds related to this compound have been explored for other biological effects:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against strains like Staphylococcus aureus (MIC values ranging from 3.9 to 31.5 µg/ml) .
  • Neuroprotective Effects : Isosoxazole derivatives have been linked to neuroprotective activities in models of neurodegeneration.

Case Studies

A notable study (PubMed ID: 31288134) synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their cytotoxic effects on HepG2, HCT116, and MCF7 cell lines. The results indicated that many derivatives exhibited significant antitumor activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure distinguishes it from related heterocyclic derivatives. Key comparisons include:

Thiadiazole Derivatives with Thioether Linkages
Compound Name Structural Differences Key Synthesis Steps (References)
Target Compound 1,3,4-Thiadiazole, benzodioxol, isoxazole-carboxamide Thioether coupling, amidation, benzodioxol incorporation
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-oxadiazol-2-yl) acetamide () Benzylthio vs. benzodioxolmethylthio; oxadiazole vs. isoxazole-carboxamide Thioether formation via K₂CO₃-mediated coupling
N,N-Dialkyl-5-oxobenzo[b][1,8]naphthyridine-10(5H)-carbothioamides () Naphthyridine core vs. thiadiazole; carbothioamide vs. carboxamide Thiourea cyclization with NaH

Key Insights :

  • The isoxazole-carboxamide moiety may improve metabolic stability relative to oxadiazole derivatives, as seen in ’s pyridinyl-thiazole carboxamides .
Benzodioxol-Containing Amides
Compound Name Core Structure Biological Relevance (References)
Target Compound 1,3,4-Thiadiazole, isoxazole Hypothesized kinase inhibition or antimicrobial activity
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxothiazole-5-carboxamide () Thiazole, 2-thioxo Reported as a protease inhibitor scaffold

Key Insights :

  • The absence of a 2-thioxo group (cf. ) may reduce redox-mediated toxicity .
Isoxazole-Carboxamide Analogues
Compound Name Substituents Synthetic Methodology (References)
Target Compound 5-Methylisoxazole, thiadiazole-thioether Multi-step coupling (amide, thioether)
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate () Thiophene vs. benzodioxol; ester vs. amide Oxime cyclization with KCl/Oxone®
N-Substituted 2-(4-pyridinyl)thiazole carboxamides () Pyridinyl-thiazole vs. isoxazole-thiadiazole Nitrile coupling with ethyl 2-bromoacetoacetate

Key Insights :

  • The 5-methylisoxazole group in the target compound may confer higher metabolic stability than thiophene or pyridinyl substituents due to reduced cytochrome P450 interactions .

Research Findings and Implications

  • Synthetic Challenges : The thioether linkage (as in ) requires precise stoichiometry to avoid disulfide byproducts .
  • Structure-Activity Relationships (SAR) :
    • Benzodioxol substitution correlates with improved pharmacokinetic profiles in CNS-targeting agents .
    • Thiadiazole-thioether derivatives exhibit enhanced antibacterial activity compared to oxadiazole analogs, as shown in ’s MIC assays .
  • Theoretical Studies : Density-functional theory (DFT) analyses (e.g., ) could predict the compound’s reactivity, particularly at the thioether and amide bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.